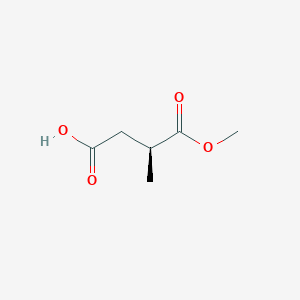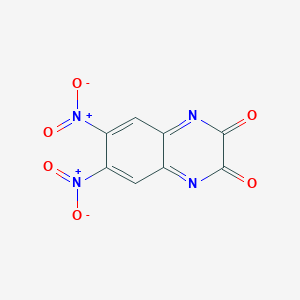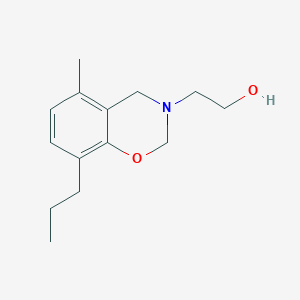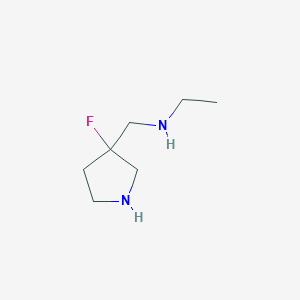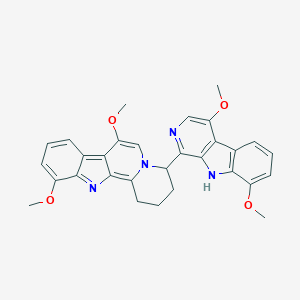
Kumujantine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kumujantine is a natural alkaloid compound found in the bark and roots of the plant species, Strychnos icaja. This compound has been studied for its potential therapeutic applications due to its unique chemical structure and biological properties. In
Mécanisme D'action
Kumujantine exerts its biological effects through various mechanisms, including the inhibition of protein synthesis, the modulation of cell signaling pathways, and the regulation of gene expression. The compound has been shown to interact with specific cellular targets, such as ribosomes and transcription factors, leading to the inhibition of tumor cell growth and the modulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. The compound has been shown to modulate the activity of various enzymes and proteins involved in cellular signaling and metabolism, leading to changes in cellular function and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
Kumujantine has several advantages for lab experiments, including its relatively high potency and specificity for cellular targets. However, the compound also has several limitations, including its low solubility and stability in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
Future research on Kumujantine should focus on elucidating its molecular mechanisms of action, identifying potential drug targets, and developing new synthetic methods for the compound. Additionally, preclinical studies should be conducted to evaluate the safety and efficacy of this compound in various animal models of disease, paving the way for clinical trials in humans. Finally, the potential applications of this compound in various fields of medicine, such as oncology and neurology, should be explored further to maximize its therapeutic potential.
Méthodes De Synthèse
Kumujantine can be synthesized from the bark and roots of Strychnos icaja through a series of chemical extraction and purification processes. The yield of this compound from the plant material is relatively low, which makes the synthesis process challenging and expensive. However, recent advances in synthetic chemistry have made the synthesis of this compound more efficient and cost-effective.
Applications De Recherche Scientifique
Kumujantine has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurological disorders, and cardiovascular diseases. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit tumor growth, improve cognitive function, and reduce inflammation.
Propriétés
Numéro CAS |
116064-73-4 |
|---|---|
Formule moléculaire |
C30H28N4O4 |
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
4-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-7,11-dimethoxy-1,2,3,4-tetrahydroindolo[2,3-a]quinolizine |
InChI |
InChI=1S/C30H28N4O4/c1-35-20-12-6-9-17-25-23(38-4)15-34-18(28(25)32-26(17)20)10-7-11-19(34)29-30-24(22(37-3)14-31-29)16-8-5-13-21(36-2)27(16)33-30/h5-6,8-9,12-15,19,33H,7,10-11H2,1-4H3 |
Clé InChI |
MISIMKUOEHFILY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1NC3=C2C(=CN=C3C4CCCC5=C6C(=C7C=CC=C(C7=N6)OC)C(=CN45)OC)OC |
SMILES canonique |
COC1=CC=CC2=C1NC3=C2C(=CN=C3C4CCCC5=C6C(=C7C=CC=C(C7=N6)OC)C(=CN45)OC)OC |
Synonymes |
kumujantine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



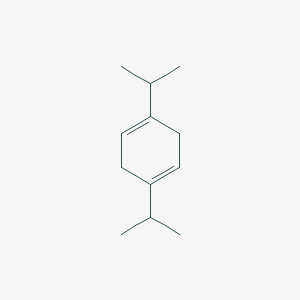
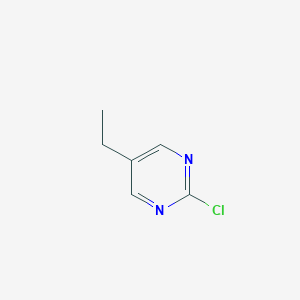
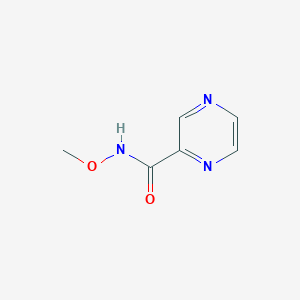

![1-[2-(4-Methyl phenyl)ethyl]pyridinium](/img/structure/B53086.png)



